molecular formula C18H26ClN3O B056707 Hydroxychloroquine, (S)- CAS No. 137433-24-0

Hydroxychloroquine, (S)-

Cat. No. B056707
M. Wt: 335.9 g/mol
InChI Key: XXSMGPRMXLTPCZ-AWEZNQCLSA-N
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Description

Synthesis Analysis

Hydroxychloroquine (HCQ) and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) have been synthesized through various strategies for industrial and academic purposes .


Molecular Structure Analysis

Hydroxychloroquine is an aminoquinoline where one of the N-ethyl groups is hydroxylated at position 2 . The molecular formula of Hydroxychloroquine is C18H26ClN3O .


Chemical Reactions Analysis

Hydroxychloroquine can undergo various degradation pathways including trans esterification reaction with ethyl acetate and formation of HCA, esterification reaction with sulfuric acid and formation of HCS, typical Hofmann elimination reaction form hydroxychloroquine sulfate will give DHC, oxidation reaction of HCQ with oxygen will give N -oxide impurity .


Physical And Chemical Properties Analysis

Hydroxychloroquine is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . The molecular weight of Hydroxychloroquine is 335.9 g/mol .

Scientific Research Applications

  • COVID-19 Treatment and Prophylaxis :

    • Hydroxychloroquine has been investigated for its potential to treat COVID-19 due to its ability to limit the replication of SARS-CoV-2 in vitro. The efficacy of the drug for this purpose remains a subject of extensive study and debate (Meo, Klonoff, & Akram, 2020).
    • Another study highlighted the ethical aspects of using off-label drugs like hydroxychloroquine during the pandemic, emphasizing the need for rigorous and prudent research to ensure the maximization of benefits (Li et al., 2022).
  • Malaria Chemoprophylaxis :

    • A study on the pharmacokinetics of hydroxychloroquine in the context of malaria caused by Plasmodium vivax suggested that plasma concentrations lower than predicted by the pharmacokinetic model were a significant cause of prophylactic failure (Lim et al., 2009).
  • Rheumatoid Arthritis :

    • Research has shown that hydroxychloroquine is used as a second-line treatment for rheumatoid arthritis. The study developed a population pharmacokinetics model for hydroxychloroquine, contributing to understanding its clinical use in this context (Carmichael, Charles, & Tett, 2003).
  • Diverse Modes of Action and Repurposing :

    • Hydroxychloroquine's potential for repurposing against various diseases, including viral infections like COVID-19, has been discussed. The review emphasized the diverse modes of action of hydroxychloroquine and chloroquine, including alteration of acidic environments inside lysosomes and inhibition of cytokine storm in host cells (Tripathy et al., 2020).
  • Endothelial Dysfunction :

    • Hydroxychloroquine showed significant reduction in TNF-α and preeclamptic serum induced endothelin-1, suggesting its protective effect on endothelial dysfunction in an in vitro model (Rahman et al., 2016).
  • Scientometric Analysis of Research Trends :

    • An analysis of hydroxychloroquine research publications up to June 2020 identified significant active research areas and the most specialized countries in hydroxychloroquine research, highlighting the global interest and research trend in this drug (Antony, Selvaraju, & Clarance M, 2021).

Safety And Hazards

Hydroxychloroquine is generally well-tolerated although severe life-threatening adverse effects including cardiomyopathy and conduction defects have been reported . The use of HCQ was associated with a higher risk of adverse events compared with placebo or standard of care .

properties

IUPAC Name

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGPRMXLTPCZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160181
Record name Hydroxychloroquine, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Hydroxychloroquine

CAS RN

137433-24-0
Record name (S)-Hydroxychloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137433-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxychloroquine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxychloroquine, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCHLOROQUINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
382
Citations
G Li, J Sun, YY Huang, Y Li, Y Shi, Z Li, X Li, FH Yang… - BioRxiv, 2020 - biorxiv.org
In all of the clinical trials for COVID-19 conducted thus far and among those ongoing involving chloroquine or hydroxychloroquine, the drug substance used has invariably been …
Number of citations: 18 www.biorxiv.org
CP Skipper, KA Pastick, NW Engen… - Annals of internal …, 2020 - acpjournals.org
… Hydroxychloroquine’s (HCQ) apparent inefficacy, with generally safe use in mild COVID-19, reported by Skipper et al. and similar RCTs (Tang, cited in 2 ; Mitja 3 ), might be …
Number of citations: 621 www.acpjournals.org
MR Nicol, A Joshi, ML Rizk, PE Sabato… - Clinical …, 2020 - Wiley Online Library
… Hydroxychloroquine’s major metabolite is desethylhydroxychloroquine due to its metabolism by cytochrome P450 enzymes CYP2D6, 2C8, 3A4, and 3A5. Hydroxychloroquine is …
Number of citations: 37 ascpt.onlinelibrary.wiley.com
MF Marmor, J Hu - JAMA ophthalmology, 2014 - jamanetwork.com
… Longer studies will be needed to assess whether and when this process relents, but it is clear that delaying the discovery of hydroxychloroquine’s toxic effects to a stage of visible RPE …
Number of citations: 167 jamanetwork.com
F Romanelli, KM Smith… - Current pharmaceutical …, 2004 - ingentaconnect.com
… The exact mechanism of chloroquine and hydroxychloroquine’s anti-HIV activity has not yet been discerned but may be related to effects on HIV’s surface envelope glycoprotein 120. If …
Number of citations: 113 www.ingentaconnect.com
I D'Acquarica, I Agranat - Drug Discovery Today, 2020 - ncbi.nlm.nih.gov
Therapeutic options in response to the COVID-19 pandemic are urgently needed [1]. A keyword in these worldwide efforts is ‘repurposing’–the development of approved antiviral drugs …
Number of citations: 32 www.ncbi.nlm.nih.gov
TJ Manning, T Leggett, D Jenkins, I Furtado… - Bioorganic & medicinal …, 2013 - Elsevier
In the first phase of this study, the binding of hydroxychloroquine to the copper(II) cation is examined using liquid chromatography–mass spectrometry (LC–MS), matrix assisted laser …
Number of citations: 11 www.sciencedirect.com
AV Hernandez, YM Roman, V Pasupuleti… - Annals of internal …, 2020 - acpjournals.org
… assessing ‘ICU admission’ (5,6,8) and one trial (4) and one cohort study (9) assessing ‘symptom resolution’, there is still insufficient evidence for determining hydroxychloroquine’s …
Number of citations: 280 www.acpjournals.org
AJ McLachlan, SE Tett, DJ Cutler… - British journal of clinical …, 1993 - Wiley Online Library
In eight patients with rheumatoid arthritis receiving racemic hydroxychloroquine, blood and urine concentrations of the enantiomers of hydroxychloroquine and its major metabolites …
Number of citations: 42 bpspubs.onlinelibrary.wiley.com
X Yao, F Ye, M Zhang, C Cui, B Huang… - Clinical infectious …, 2020 - academic.oup.com
… On the basis of hydroxychloroquine’s superior antiviral and prophylactic activity, as well as its more tolerable safety profile in comparison to chloroquine, we believe that …
Number of citations: 199 academic.oup.com

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